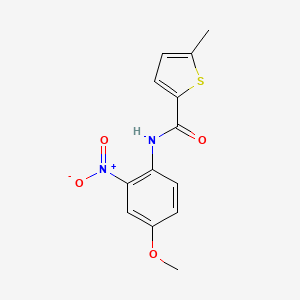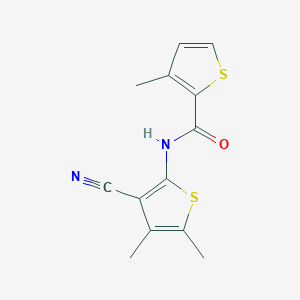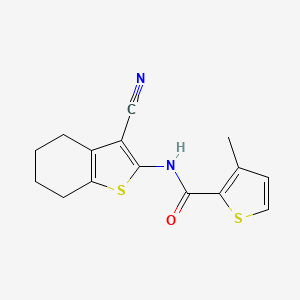![molecular formula C19H14ClN3O5S B4278781 4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4278781.png)
4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide
Overview
Description
4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide, also known as CNB-001, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CNB-001 belongs to the class of compounds known as nitro-benzamides, which have been shown to possess potent neuroprotective properties.
Mechanism of Action
The exact mechanism of action of 4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide is not fully understood, but it is believed to act through multiple pathways. 4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide has been shown to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification enzymes. 4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of neuronal survival and apoptosis. Additionally, 4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide has been shown to inhibit the activity of monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that 4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide can protect neuronal cells from oxidative stress and inflammation. 4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide has also been shown to increase the levels of antioxidant and detoxification enzymes in the brain. In vivo studies have shown that 4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide can improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and traumatic brain injury.
Advantages and Limitations for Lab Experiments
4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide has also been extensively studied in vitro and in vivo, providing a wealth of data on its potential therapeutic applications. However, 4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide also has some limitations. Its exact mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties. Additionally, the safety and toxicity of 4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide need to be further evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for the research on 4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide. One potential application of 4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide has been shown to possess potent neuroprotective properties, and further research is needed to evaluate its efficacy in clinical trials. Another potential application of 4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide is in the treatment of traumatic brain injury. 4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide has been shown to reduce neuronal damage in animal models of traumatic brain injury, and further research is needed to evaluate its potential therapeutic applications in humans. Additionally, further research is needed to elucidate the exact mechanism of action of 4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide and to evaluate its safety and toxicity in preclinical and clinical studies.
Scientific Research Applications
4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide has been shown to possess potent neuroprotective properties, which can help prevent neuronal death and promote neuronal survival. 4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide has also been shown to possess anti-inflammatory and antioxidant properties, which can help reduce oxidative stress and inflammation in the brain.
properties
IUPAC Name |
4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5S/c1-28-15-7-4-11(8-14(15)23(26)27)18(25)22-19-16(17(21)24)13(9-29-19)10-2-5-12(20)6-3-10/h2-9H,1H3,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDJAFJOEGLJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4278703.png)
![isopropyl 5-methyl-4-phenyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4278711.png)
![methyl 4-(4-ethylphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4278723.png)

![4-tert-butyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B4278735.png)
![2-chloro-N-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4278743.png)
![N-({1,3,3-trimethyl-5-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]cyclohexyl}methyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4278749.png)
![3-{[(2-furylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278765.png)


![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4278799.png)

![4-methyl-1-[(3-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B4278812.png)
![3-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278813.png)